Pentachloroethane-1-peroxol

Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds, a significant class of chemicals, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon framework. These compounds are prevalent in numerous applications, including the synthesis of polymers, pesticides, and fire retardants. noaa.gov The inclusion of halogen atoms drastically alters the physical and chemical properties of the parent organic molecule. For instance, the flammability of organic compounds tends to decrease with a higher degree of halogenation, to the extent that some are used as fire retardants. noaa.gov

Within this broad category, perhaloalkanes represent a subclass where all hydrogen atoms on an alkane skeleton have been replaced by halogens. google.com The reactivity of halogenated aliphatic compounds can be considerable, though it generally diminishes as the number of halogen atoms increases. noaa.gov The introduction of a peroxide functional group (-O-O-) into these halogenated structures gives rise to perhaloalkane peroxides, a class of compounds with unique and reactive properties.

Overview of Peroxyl Functional Group Chemistry in Highly Chlorinated Systems

The peroxide functional group is defined by the presence of a single bond between two oxygen atoms (R−O−O−R′). wikipedia.org This O−O bond is notably weak, with a bond dissociation energy of approximately 190–210 kJ/mol, which is less than half the strength of C-C or C-O bonds. wikipedia.org This inherent weakness means the bond can be easily broken (homolytic cleavage) to form two free radicals (RO•), a property that makes organic peroxides useful as initiators for polymerization reactions. wikipedia.orgnumberanalytics.com

In highly chlorinated systems, the chemical environment influences the behavior of the peroxyl group. The presence of chlorine atoms, which are highly electronegative, can impact the stability and reactivity of the entire molecule. worldscientific.com Chlorinated hydroperoxides, where one of the R' groups is a hydrogen atom (R-O-O-H), are of particular interest in atmospheric chemistry and as reactive intermediates in various chemical processes. worldscientific.comcopernicus.org For example, the formation of chloroalkyl hydroperoxides has been observed in studies of the atmospheric oxidation of volatile organic compounds initiated by chlorine radicals. copernicus.org The decomposition of these hydroperoxides can contribute to the formation of other reactive species in the atmosphere. worldscientific.com

Theoretical studies on chlorinated ethyl hydroperoxides have shown that the presence of chlorine atoms affects the molecule's conformational stability, rotational energy barriers, and thermodynamic properties. capes.gov.br The unimolecular decomposition of these compounds can proceed through various reaction channels, including the cleavage of C-O, O-O, O-H, and C-C bonds. worldscientific.com

Significance of Pentachloroethane-1-peroxol as a Model Compound for Perhaloalkyl Hydroperoxides

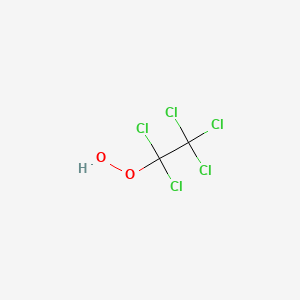

This compound, with the chemical formula C₂HCl₅O₂, serves as a pertinent model for studying the characteristics of perhaloalkyl hydroperoxides. nih.gov Its structure consists of a pentachloroethane (B166500) backbone with a hydroperoxyl group (-OOH) attached to one of the carbon atoms. nih.gov As a perhalogenated compound, it exemplifies the electronic effects of extensive chlorination on the peroxide functional group.

The study of simpler, related molecules like α-chlorinated ethyl hydroperoxides (e.g., CH₃CHClOOH and CH₃CCl₂OOH) provides foundational knowledge. Ab initio calculations on these compounds have been used to determine their enthalpies of formation, entropies, and heat capacities, offering insights into their thermodynamic stability. capes.gov.bracs.org This data is crucial for understanding the behavior of more complex chlorinated peroxides like this compound. By investigating such model compounds, researchers can better predict the reactivity, decomposition pathways, and potential applications of the broader class of perhaloalkyl hydroperoxides.

Compound Data

Structure

3D Structure

Properties

CAS No. |

832733-26-3 |

|---|---|

Molecular Formula |

C2HCl5O2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,1,1,2,2-pentachloro-2-hydroperoxyethane |

InChI |

InChI=1S/C2HCl5O2/c3-1(4,5)2(6,7)9-8/h8H |

InChI Key |

ZKMRLNNCNZVZMP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(OO)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Perhaloalkyl Hydroperoxides

General Strategies for Perhalohydroperoxide Synthesis

The synthesis of perhaloalkyl hydroperoxides can be broadly categorized into a few key approaches. One common method involves the autoxidation of haloalkanes, which is the reaction with molecular oxygen. osu.edu This process is often initiated by light or heat and proceeds via a free-radical chain mechanism. osu.edu For hydrocarbons with benzylic, allylic, or tertiary hydrogen atoms, this process can be quite efficient. osu.edu

Another strategy involves the use of hydrogen peroxide or its salts to introduce the hydroperoxy group. For instance, tert-butyl hydroperoxide (2-Methylpropane-2-peroxol) can be synthesized by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst. A similar approach could theoretically be applied to halogenated alcohols.

The direct fluorination or chlorination of organic molecules can also lead to the formation of perhalogenated compounds, which can then be further functionalized. nih.gov While direct conversion to a hydroperoxide is not typical, these methods are crucial for creating the necessary perhalogenated precursors. beilstein-journals.org

| Synthetic Strategy | Description | Typical Conditions | Applicability to Perhaloalkanes |

| Autoxidation | Reaction with molecular oxygen (O2) | UV light, heat, radical initiators | Can be applied to haloalkanes, though reactivity may be lower than non-halogenated counterparts. |

| Reaction with H2O2 | Nucleophilic substitution or addition using hydrogen peroxide | Acid or base catalysis | Potentially applicable to halogenated alcohols or other suitable precursors. |

| Radical Reactions | Generation of a perhalogenated radical followed by trapping with oxygen | Peroxide initiators, photolysis | A plausible route for introducing a peroxy group onto a highly chlorinated carbon atom. |

Precursor Chemistry and Reactants in Pentachloroethane-1-peroxol Synthesis

The logical precursor for the synthesis of this compound is pentachloroethane (B166500) (C2HCl5). nih.gov Pentachloroethane is a dense, colorless liquid with a chloroform-like odor. nih.gov It can be produced through the chlorination of trichloroethylene (B50587) or by the reaction of acetylene (B1199291) with chlorine. wikipedia.org

To form this compound, the carbon-hydrogen bond in pentachloroethane must be functionalized to introduce the hydroperoxy group. This could potentially be achieved through a radical-mediated process. The reaction would likely involve a radical initiator to abstract the hydrogen atom from pentachloroethane, creating a pentachloroethyl radical. This radical could then react with molecular oxygen to form a pentachloroethylperoxy radical, which could subsequently be converted to the hydroperoxide.

Alternatively, if a corresponding alcohol, pentachloroethanol, were available, it could potentially be converted to the hydroperoxide by reaction with hydrogen peroxide under acidic conditions. However, the synthesis and stability of pentachloroethanol would be significant considerations.

| Potential Precursor | Chemical Formula | Relevant Reactions for Peroxol Synthesis |

| Pentachloroethane | C2HCl5 | Radical abstraction of hydrogen followed by reaction with O2. |

| Pentachloroethanol | C2HCl5O | Reaction with hydrogen peroxide (H2O2) in the presence of an acid catalyst. |

Mechanistic Insights into Peroxy Bond Formation in Highly Chlorinated Environments

The formation of a peroxy bond in a molecule that is heavily substituted with chlorine atoms is influenced by the strong electron-withdrawing nature of chlorine. The mechanism for such a reaction is likely to proceed through a free-radical chain reaction. aakash.ac.in

The process can be broken down into three main stages:

Initiation: The reaction would begin with the formation of a radical initiator, often by the homolytic cleavage of a weak bond, such as the O-O bond in a peroxide, upon heating. masterorganicchemistry.com This initiator would then abstract the lone hydrogen atom from a molecule of pentachloroethane to generate a pentachloroethyl radical (•CCl2CCl3).

Propagation: The pentachloroethyl radical would then react with molecular oxygen (a diradical) in a propagation step to form a pentachloroethylperoxy radical (CCl3CCl2OO•). This peroxy radical could then abstract a hydrogen atom from another molecule of pentachloroethane to form the desired product, this compound (CCl3CCl2OOH), and another pentachloroethyl radical, thus propagating the chain.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This could involve the combination of two pentachloroethyl radicals, two peroxy radicals, or a pentachloroethyl radical and a peroxy radical.

The presence of five chlorine atoms on the ethane (B1197151) backbone would significantly stabilize the pentachloroethyl radical through inductive effects, potentially influencing the rate and selectivity of the reaction. The study of dehydrochlorination mechanisms of pentachloroethane also suggests the potential for carbanion character in transition states, which could be relevant in alternative, non-radical pathways, although radical mechanisms are more commonly associated with hydroperoxide formation from alkanes. mit.edu

Advanced Characterization Methodologies for Perhaloalkyl Peroxols

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the structural analysis of molecules. However, the specific application of these techniques to Pentachloroethane-1-peroxol is not widely reported. Therefore, this section draws upon data from its parent compound, pentachloroethane (B166500), and general principles of analyzing organic peroxides.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups. The O-O stretching vibration of the peroxyl group is notoriously weak in IR spectroscopy but often gives rise to a more intense band in Raman spectra, typically in the 800-900 cm⁻¹ region. For this compound, identifying the peroxyl linkage would involve looking for a characteristic band in this region that is absent in the spectrum of pentachloroethane.

The IR spectrum of pentachloroethane shows characteristic absorptions for C-H and C-Cl bonds. The C-H stretching vibration is typically observed around 3000 cm⁻¹. The C-Cl stretching vibrations are more complex due to the presence of multiple chlorine atoms and appear in the fingerprint region (below 1500 cm⁻¹). A known Raman spectral line for pentachloroethane is at 1160 cm⁻¹. nih.gov

Table 1: Postulated Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, characteristic of hydroperoxides. |

| C-H Stretch | ~3000 | Similar to pentachloroethane. |

| O-O Stretch | 800-900 | Weak in IR, stronger in Raman. Key for peroxyl identification. |

| C-O Stretch | 1000-1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would be the primary techniques.

The ¹H NMR spectrum is expected to show a signal for the hydroperoxyl proton (-OOH) and the remaining proton on the ethane (B1197151) backbone. The chemical shift of the -OOH proton is highly variable and concentration-dependent, often appearing as a broad singlet in the downfield region (δ 10-13 ppm). The proton on the carbon atom would be significantly deshielded by the adjacent chlorine atoms and the peroxyl group. For comparison, the single proton in pentachloroethane appears at δ 6.11 ppm. mugberiagangadharmahavidyalaya.ac.in

The ¹³C NMR spectrum would show two signals for the two carbon atoms, with their chemical shifts influenced by the number of attached chlorine atoms and the peroxyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OOH | 10-13 | Singlet (broad) | Highly variable, dependent on solvent and concentration. |

This table is a prediction based on known NMR data for similar functional groups and the parent compound.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, obtaining a clear molecular ion peak can be challenging due to the lability of the O-O bond. Electron ionization (EI) would likely lead to significant fragmentation. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) might be more suitable for observing the molecular ion.

The mass spectrum of pentachloroethane shows a molecular ion peak at m/z 200 (for the most abundant isotopes). chemicalbook.com The fragmentation pattern of this compound would be expected to involve the loss of the hydroperoxyl radical (-OOH), as well as losses of chlorine atoms and HCl. A gas chromatography-mass spectrometric (GC-MS) method has been developed for the determination of pentachloroethane in biological samples. j-morphology.com

Nuclear Magnetic Resonance (NMR) Studies of Highly Chlorinated Hydroperoxides

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to investigate the properties of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric structure, electronic properties, and stability of this compound. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Studies on the dehydrochlorination of pentachloroethane using first-principles molecular dynamics simulations have been reported, providing information on its reaction mechanisms. nih.govacs.org Similar computational approaches could be applied to this compound to understand its decomposition pathways. Quantum chemical calculations have also been used to study the lethality of halogenated aliphatic hydrocarbons. aimspress.com

Table 3: Computationally Predicted Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 234.28 g/mol | - |

| XLogP3 | 2.7 | - |

| Hydrogen Bond Donor Count | 1 | - |

Data obtained from PubChem. nih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them.

MD simulations have been employed to study the enzyme-catalyzed dehalogenation of pentachloroethane, revealing insights into its binding and reactivity. nih.govoup.com These computational techniques could be adapted to investigate how the peroxyl group influences the conformational preferences of the pentachloroethyl backbone.

Reaction Mechanisms and Chemical Transformations

Radical-Mediated Pathways of Perhaloalkyl Peroxols

Perhaloalkyl peroxols, such as Pentachloroethane-1-peroxol, are known to participate in complex radical chain reactions. These pathways are critical in understanding their transformation and interaction with other chemical species in various systems.

The generation of peroxyl radicals (ROO•) from perhaloalkyl compounds can be initiated by heat or light, leading to the homolytic cleavage of a susceptible bond. libretexts.org In chlorinated systems, the presence of chlorine atoms can initiate hydrogen abstraction, forming an alkyl radical (R•). This alkyl radical rapidly reacts with molecular oxygen to produce a peroxyl radical (ROO•). escholarship.org

The fate of these chlorinated peroxyl radicals is varied. They can engage in self-reactions (ROO• + ROO•) to form stable, non-radical products like ketones and alcohols, which can terminate the radical chain. escholarship.orgacs.org Alternatively, they can react with other molecules present in the system, propagating the chain reaction. libretexts.org In environments with high concentrations of chlorine, the alkyl radical may react with Cl₂ to form a chlorinated product and another chlorine radical, continuing the chain. escholarship.org The presence of nitrogen oxides (NOx) can also influence the fate of peroxyl radicals, leading to the formation of organic nitrates or alkoxy radicals. rsc.org

| Reactant | Condition | Product(s) | Reaction Type |

| R• + O₂ | Aerobic conditions | ROO• | Radical Propagation |

| ROO• + ROO• | Termination | Ketones, Alcohols | Radical Termination |

| R• + Cl₂ | High chlorine concentration | RCl + Cl• | Radical Propagation |

| ROO• + NO | Presence of NOx | Alkoxy radicals, Organic nitrates | Radical Termination/Propagation |

Autoxidation is a radical chain process involving the reaction of organic compounds with oxygen. For halogenated hydrocarbons, this process is initiated by the formation of a carbon-centered radical. utexas.edu This radical then reacts with O₂ to form a peroxyl radical (ROO•), a key step in the propagation of the autoxidation chain. acs.orgutexas.edu

The radical chain reaction consists of three main phases:

Initiation: Formation of initial radical species, often through homolytic cleavage induced by heat or light. libretexts.org

Propagation: The radical species reacts with a stable molecule to form a new radical, continuing the chain. libretexts.org A critical propagation step is the reaction of the peroxyl radical with another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical. acs.org

Termination: Two radical species combine to form a non-radical product, ending the chain. libretexts.org

The stability of the carbon radical formed during initiation plays a significant role in the propensity of a compound to undergo autoxidation. utexas.edu

Generation and Fate of Peroxyl Radicals (ROO•) in Chlorinated Systems

Reactivity of the Hydroperoxy Group in Halogenated Environments

The hydroperoxy group (-OOH) is the defining functional group of this compound and is central to its reactivity. wikipedia.org Its behavior is significantly influenced by the surrounding halogen atoms.

The O-O bond in the hydroperoxy group is inherently weak and can undergo cleavage through two primary mechanisms:

Homolytic Cleavage: This process involves the symmetrical breaking of the O-O bond, resulting in the formation of two radical species: an alkoxy radical (RO•) and a hydroxyl radical (•OH). This pathway is favored in non-polar environments and can be initiated by heat, light, or the presence of certain metal ions. researchgate.netacs.org Electron-rich species tend to promote homolytic cleavage. researchgate.netacs.org

Heterolytic Cleavage: This involves the asymmetrical breaking of the O-O bond, leading to the formation of ions. This process is often facilitated by acids or bases and is more common in polar solvents. Electron-deficient species and the presence of electron-withdrawing groups on the R group tend to favor heterolytic cleavage. researchgate.netacs.org

The specific pathway, homolytic versus heterolytic, can be influenced by factors such as the solvent, pH, and the electronic nature of the substituents on the hydroperoxide. rsc.org

| Cleavage Type | Description | Influencing Factors | Products |

| Homolytic | Symmetrical bond breaking | Heat, light, non-polar solvents, electron-rich species | Alkoxy radical (RO•), Hydroxyl radical (•OH) |

| Heterolytic | Asymmetrical bond breaking | Polar solvents, acids/bases, electron-withdrawing groups | Varies (e.g., RO⁻ and H⁺ or R⁺ and OOH⁻) |

The presence of five chlorine atoms on the ethyl group of this compound has a profound effect on the stability and reactivity of the peroxyl (O-O) bond. Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence the bond dissociation energy of the O-O bond.

Homolytic and Heterolytic Cleavage Processes

Interactions with Diverse Chemical Species

This compound has the potential to interact with a variety of chemical species through different reaction pathways. The hydroperoxy group can act as both an oxidizing agent and a source of radicals.

Halogenated hydrocarbons can react violently with strong oxidizing agents, alkali metals, and finely divided metals. cornell.edu As a hydroperoxide, this compound itself is an oxidizing agent and can participate in oxidation-reduction reactions. The radical species generated from its decomposition can initiate polymerization or other radical-driven transformations.

Oxidative Reactions in the Presence of Transition Metal Catalysts (e.g., Fenton-type Processes)

There is no specific data found in the scientific literature detailing the oxidative reactions of this compound in the presence of transition metal catalysts. However, the chemistry of related compounds and processes, such as the Fenton reaction, can provide a hypothetical framework for its potential reactivity. The Fenton reaction involves the use of iron salts (typically Fe²⁺) and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. usp.brwaterandwastewater.com

Given that this compound is a hydroperoxide, it could potentially react in a manner analogous to hydrogen peroxide in Fenton-like systems. Transition metals like iron or copper could catalyze the decomposition of the peroxol group, leading to the formation of reactive oxygen species. researchgate.net These radicals could then initiate the degradation of the organic part of the molecule. For instance, in the degradation of other chlorinated phenols like pentachlorophenol, Fenton's reagent has been shown to be effective, with the reaction rate being highly dependent on factors such as pH and the concentration of the iron catalyst. scispace.com

A hypothetical Fenton-type reaction for this compound could proceed as follows:

Table 1: Hypothetical Fenton-type Reaction of this compound

| Reactant | Catalyst | Potential Products |

| This compound | Fe²⁺/Fe³⁺ | Chlorinated carboxylic acids, Carbon dioxide, Water, Chloride ions |

It is important to reiterate that this is a theoretical projection, and experimental validation is required to confirm the actual reaction pathways and products for this compound.

Reductive Pathways Involving Electron Donors and Reduced Metal Centers

No specific research has been found on the reductive pathways of this compound involving electron donors or reduced metal centers. However, studies on the parent compound, pentachloroethane (B166500), show that it can undergo reductive dehalogenation. For example, microbial systems utilizing cytochrome P450 can reduce pentachloroethane. nih.govresearchgate.net This process involves the transfer of electrons to the chlorinated molecule, leading to the removal of chlorine atoms.

Organic electron donors are molecules that can donate one or more electrons to an acceptor molecule, initiating a variety of chemical transformations. researchgate.net In the context of this compound, a potent electron donor could potentially reduce the peroxol group or the carbon-chlorine bonds. The presence of five electron-withdrawing chlorine atoms would make the carbon skeleton susceptible to reductive processes.

A proposed general reductive pathway could involve:

Table 2: Hypothetical Reductive Pathways for this compound

| Reductant Type | Potential Reaction | Potential Products |

| Electron Donor | Single electron transfer to the C-Cl bond or peroxol group | Tetrachloroethane derivatives, chlorinated alcohols |

| Reduced Metal Center | Reductive dehalogenation | Less chlorinated ethanes, ethylene (B1197577) derivatives |

These proposed pathways are based on the known reactivity of similar chlorinated compounds and the general principles of reductive chemistry.

Chemical Transformations Induced by Reactive Chlorine Species

There is no available literature on the chemical transformations of this compound induced by reactive chlorine species (RCS). Reactive chlorine species, such as the chlorine radical (Cl•) and hypochlorite (B82951) (OCl⁻), are highly reactive and can participate in a variety of reactions with organic compounds, including addition, substitution, and oxidation. csic.esnih.gov

The interaction of this compound with RCS would likely be complex. The peroxol group could be a target for oxidation, while the C-H bond could be susceptible to hydrogen abstraction by chlorine radicals. Furthermore, the double bond that could be formed upon dehydrochlorination of the pentachloroethane backbone could undergo addition reactions with chlorine.

Table 3: Hypothetical Reactions of this compound with Reactive Chlorine Species

| Reactive Chlorine Species | Potential Reaction Type | Hypothetical Products |

| Chlorine Radical (Cl•) | Hydrogen abstraction, Addition to potential double bonds | Hexachloroethane derivatives, other polychlorinated compounds |

| Hypochlorite (OCl⁻) | Oxidation of the peroxol group | Chlorinated aldehydes or carboxylic acids |

It must be emphasized that these are speculative reaction pathways. The actual products and mechanisms would depend on the specific reaction conditions and the nature of the reactive chlorine species involved.

Degradation Pathways and Environmental Abiotic Fate

Formation of Key Intermediates and Transformation Products

The degradation of Pentachloroethane-1-peroxol is expected to produce a series of intermediate compounds before complete mineralization. Based on studies of pentachloroethane (B166500), a primary degradation product is likely to be tetrachloroethylene (PCE) , formed through dehydrochlorination. nih.govresearchgate.netmit.edu Further degradation can lead to trichloroethylene (B50587) (TCE) via hydrogenolysis. researchgate.net

Under anaerobic conditions, the reductive dechlorination of pentachloroethane can yield trichloroethylene. tandfonline.comoup.com In some cases, lower chlorinated ethanes and ethenes may be formed. taylorandfrancis.com For instance, the degradation of 1,1,1-trichloroethane, a related compound, can produce 1,1-dichloroethene. nih.gov The complete degradation of chlorinated ethenes ultimately leads to harmless products like ethene and ethane (B1197151). nih.gov

The table below lists potential transformation products from the degradation of pentachloroethane, which can serve as a proxy for the degradation of this compound.

| Degradation Pathway | Parent Compound | Key Intermediates/Products | Reference |

| Dehydrochlorination | Pentachloroethane | Tetrachloroethylene (PCE) | nih.govresearchgate.net |

| Reductive Dechlorination | Pentachloroethane | Trichloroethylene (TCE) | tandfonline.comoup.com |

| Hydrogenolysis | Tetrachloroethylene (PCE) | Trichloroethylene (TCE) | researchgate.net |

| Further Reduction | Trichloroethylene (TCE) | Dichloroethenes (DCEs), Vinyl Chloride (VC), Ethene, Ethane | nih.gov |

It is important to note that some degradation intermediates, such as vinyl chloride, can be more toxic than the parent compound, which is a significant consideration in remediation strategies. escholarship.org

Influence of Environmental Parameters on Degradation Kinetics and Pathways

The rate and pathway of degradation for chlorinated compounds like this compound are significantly influenced by various environmental factors. These parameters can affect the efficiency of both abiotic and biotic degradation processes.

pH: The pH of the surrounding medium is a critical factor. For instance, the rate of dehydrohalogenation of 1,1,2,2-tetrachloroethane (B165197) increases with pH. researchgate.net In Fenton-like reactions catalyzed by goethite for the degradation of PCBs, the degradation rate decreases as the pH increases from 3 to 7. researchgate.net Ozonation efficiency for chlorinated alkanes is also higher at elevated pH due to the increased formation of hydroxyl radicals. tandfonline.com

Temperature: Temperature generally has a positive correlation with degradation rates. For many chemical reactions, an increase in temperature leads to an increase in the reaction rate constant. The kinetics of the degradation of isobutyl chloride by OH and Cl radicals, for example, show a clear temperature dependence. nih.govacs.org

Presence of Other Substances: The presence of other chemical species in the environment can either enhance or inhibit degradation. For example, the presence of palladium on iron nanoparticles can significantly increase the efficiency of dechlorination of ethenes. nih.gov Conversely, high turbidity in water can interfere with UV-based AOPs by reducing light transmission. frtr.gov The presence of naturally occurring iron-bearing minerals can also contribute to the production of hydroxyl radicals in the presence of hydrogen peroxide, thus aiding degradation. researchgate.net

The following table summarizes the influence of key environmental parameters on the degradation of related chlorinated compounds:

| Environmental Parameter | Influence on Degradation | Example | Reference |

| pH | Can significantly alter reaction rates and pathways. | Higher pH increases the rate of dehydrohalogenation of some chlorinated ethanes. | researchgate.net |

| Temperature | Generally increases the rate of chemical degradation reactions. | The rate coefficients for the reaction of isobutyl chloride with OH and Cl radicals are temperature-dependent. | nih.govacs.org |

| Reductants/Catalysts | Presence of materials like zero-valent iron or sulfide (B99878) minerals can accelerate reductive dechlorination. | Nanoscale iron particles have been shown to rapidly degrade chlorinated ethanes and ethenes. | nih.govnih.gov |

| Oxidants | The availability of oxidants like hydrogen peroxide and ozone is crucial for AOPs. | A combination of ozone and hydrogen peroxide effectively degrades chlorinated solvents. | nih.goviwaponline.com |

| Co-contaminants/Natural Organic Matter | Can compete for reactive species, potentially inhibiting the degradation of the target compound. | High turbidity can limit the effectiveness of UV-based AOPs. | frtr.gov |

Catalytic and Synthetic Applications in Non Biological Contexts

Peroxo Compounds as Oxidizing Agents in Organic Synthesis

Oxidizing agents are fundamental reagents in organic chemistry, enabling the conversion of various functional groups. numberanalytics.comorganic-chemistry.org Among these, hydrogen peroxide and its derivatives are particularly attractive due to their high oxygen content and the formation of water as a benign byproduct. The reactivity of these peroxo compounds can be harnessed for a range of selective oxidation and halogenation reactions.

The selective oxidation of organic molecules is a cornerstone of chemical synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other valuable products. nih.gov Peroxo-containing reagents are instrumental in achieving high selectivity in these transformations.

The oxidation of alcohols to aldehydes and ketones is a key transformation in organic synthesis. While strong oxidizing agents can lead to over-oxidation, particularly of primary alcohols to carboxylic acids, milder and more selective reagents are often desired. varsitytutors.comlibretexts.org Hydrogen peroxide, in conjunction with various catalysts, has been effectively used for the selective oxidation of alcohols. For instance, the combination of a cyclopentadienyl (B1206354) molybdenum acetylide complex with hydrogen peroxide allows for the high-yield conversion of aromatic alcohols to their corresponding aldehydes. The active catalytic species is believed to be a water-soluble molybdenum oxo-peroxo species formed in situ.

Similarly, the oxidation of various organic functionalities can be achieved with high selectivity. researchgate.net Primary benzylic alcohols, including those with both electron-donating and electron-withdrawing substituents, can be efficiently oxidized to aldehydes without significant over-oxidation. researchgate.net Secondary alcohols are also readily converted to ketones in high yields. researchgate.net The choice of oxidant and reaction conditions is critical; for example, an optimized molar ratio of hydrogen peroxide to benzyl (B1604629) alcohol (1:1) was found to be optimal, as excess oxidant led to a decrease in selectivity and the formation of benzoic acid. researchgate.net

The development of biomimetic catalysts, which mimic the function of natural enzymes, has also advanced the field of selective oxidation. frontiersin.org Nano-catalysts derived from metal salts (such as copper, iron, and vanadium) can be formed in situ during the oxidation of substrates with aqueous hydrogen peroxide. frontiersin.org These catalysts have demonstrated high selectivity in the conversion of hydrocarbons, including aromatics, to valuable oxygenated products. frontiersin.org

A variety of oxidizing agents are available to organic chemists, each with specific applications. numberanalytics.comorganic-chemistry.orgasccollegekolhar.in Common examples include potassium permanganate (B83412) (KMnO₄), chromium (VI) compounds, and pyridinium (B92312) chlorochromate (PCC). numberanalytics.comvarsitytutors.comlibretexts.org

| Substrate Example | Oxidizing System | Product | Key Finding |

| Aromatic Alcohols | CpMo(CO)₃(C₂Ph) / H₂O₂ | Aromatic Aldehydes | High conversion and selectivity for aldehydes is achieved through an in situ formed Mo-oxo-peroxo species. |

| Primary Benzylic Alcohols | Not Specified / H₂O₂ | Aldehydes | Selective oxidation without over-oxidation to carboxylic acids. researchgate.net |

| Secondary Alcohols | Not Specified / H₂O₂ | Ketones | High yields of ketones are obtained. researchgate.net |

| Benzene | Cu(ClO₄)₂ / H₂O₂(aq) | p-Benzoquinone and Phenol | Double oxidation occurs, yielding a mixture of products. frontiersin.org |

| Toluene | Fe, Cu, or V nano-catalysts / H₂O₂(aq) | o,p-Cresols | The nano-catalysts show high selectivity for the formation of cresols. frontiersin.org |

Peroxo compounds also play a crucial role in halogenation and oxyhalogenation reactions, providing a source of electrophilic halogens or facilitating the oxidation step in these processes.

Oxyhalogenation of alkenes is a synthetic method for producing halohydrins, which are molecules containing both a halogen and a hydroxyl group on adjacent carbons. organicchemistrytutor.comyoutube.com The reaction typically involves the use of a halogen (like Br₂) in the presence of water. organicchemistrytutor.comyoutube.com The mechanism proceeds through a halonium ion intermediate, which is then attacked by water, the nucleophile present in excess. organicchemistrytutor.comyoutube.com This process is stereospecific, resulting in anti-addition of the hydroxyl and halide groups. organicchemistrytutor.com

In oxidative α-halogenation of 1,3-dicarbonyl compounds, hydrogen peroxide or peracetic acid can be used as the oxidant in the presence of a titanium halide (TiX₄, where X = Cl or Br). organic-chemistry.org This system generates halonium ions in situ, which then halogenate the dicarbonyl compound. organic-chemistry.org This method is efficient, environmentally friendly, and avoids the use of toxic halogenating agents. organic-chemistry.org The reaction is also self-titrating, with a distinct color change indicating its completion. organic-chemistry.org

| Reaction Type | Substrate | Reagents | Product | Key Feature |

| Oxyhalogenation | Alkene | Br₂, H₂O | Halohydrin | Anti-addition of -OH and -Br groups. organicchemistrytutor.comyoutube.com |

| Oxidative α-Halogenation | 1,3-Dicarbonyl Compound | TiX₄, H₂O₂ or MeCO₃H | α-Halogenated 1,3-Dicarbonyl | In situ generation of halonium ions; self-titrating reaction. organic-chemistry.org |

Selective Oxidation of Organic Substrates

Development of Peroxo-Containing Catalysts for Chemical Processes

The development of catalysts containing peroxo groups has been a significant area of research, leading to more efficient and sustainable chemical processes. These catalysts can be broadly categorized into heterogeneous and homogeneous systems.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that are robust and can have tunable properties. mdpi.com When they incorporate peroxo groups, they become powerful oxidation catalysts. A key advantage of using POMs in heterogeneous catalysis is the ease of catalyst separation and recycling. rsc.org

Peroxo-polyoxometalates have been successfully used in various oxidation reactions. For example, a Ti-substituted polyoxometalate has been shown to be an effective heterogeneous catalyst for the epoxidation of olefins using aqueous hydrogen peroxide. rsc.org The peroxo structure is considered the active site for oxygen transfer, and the catalyst can be recycled multiple times without a significant loss of activity. rsc.org

Another example is a peroxo-polyoxometalate pillared hydrotalcite, which demonstrated high selectivity in the epoxidation of propylene (B89431) to propylene oxide using molecular oxygen. oup.com These materials combine the catalytic activity of the peroxo-POM with the structural benefits of the hydrotalcite support.

Amphiphilic peroxo polyoxometalates have been developed as reaction-controlled phase-transfer catalysts. theiet.org These catalysts are initially insoluble but become soluble upon the addition of hydrogen peroxide, forming an emulsion that promotes the epoxidation of olefins. theiet.org After the reaction, as the hydrogen peroxide is consumed, the catalyst precipitates, allowing for easy separation and reuse. theiet.org

Encapsulated peroxophosphotungstates within magnetic metal-organic frameworks (MOFs) have been designed for applications such as oxidative desulfurization. bohrium.com These catalysts show high efficiency and can be easily recovered using a magnet, demonstrating excellent reusability. bohrium.com

| Catalyst Type | Application | Key Finding |

| Ti-substituted Polyoxometalate | Olefin Epoxidation | Recyclable heterogeneous catalyst with the peroxo structure as the active site. rsc.org |

| Peroxo-polyoxometalate Pillared Hydrotalcite | Propylene Epoxidation | High selectivity for propylene oxide. oup.com |

| Amphiphilic Peroxo Polyoxometalate | Olefin Epoxidation | Reaction-controlled phase-transfer catalysis with easy separation. theiet.org |

| Encapsulated Peroxophosphotungstates in Magnetic MOFs | Oxidative Desulfurization | High efficiency and magnetic recoverability. bohrium.com |

Homogeneous catalysis using peroxo complexes offers high activity and selectivity due to the well-defined nature of the catalytic species. auremn.org.br Metal peroxo complexes have been extensively studied for their catalytic properties in various oxidation reactions. researchgate.net

Niobium peroxo complexes, for instance, are active catalysts for the epoxidation of cyclohexene (B86901) and the oxidation of alcohols in the presence of hydrogen peroxide. auremn.org.br The [Nb(O₂)₄]³⁻ anion has been identified as a catalytically active species in these reactions. auremn.org.br

Tungsten-containing peroxo complexes are also widely used. researchgate.net The tetrahexylammonium (B1222370) salt of the peroxocomplex [W₂O₃(O₂)₄]²⁻ has shown high catalytic activity for the epoxidation of cis-cyclooctene and geraniol, as well as the oxyfunctionalization of cyclooctane. researchgate.net

In the context of the oxygen reduction reaction (ORR), which is crucial for fuel cells, molecular manganese complexes can proceed through peroxo intermediates. rsc.org The formation and stability of these reactive intermediates are key factors governing the catalytic pathway. rsc.org Similarly, palladium complexes can catalyze the direct synthesis of hydrogen peroxide from hydrogen and oxygen, where a Pd(II) complex with a peroxo-species is a key intermediate. mdpi.com

The study of single-atom catalysts (SACs) has revealed that superoxo and peroxo complexes can form on the metal centers. acs.org The formation of these species is a thermodynamically favorable event on several transition metals and has a significant impact on the kinetics of reactions like the oxygen evolution reaction (OER). acs.org This highlights the bridge between heterogeneous and homogeneous catalysis, where the principles of coordination chemistry are essential for understanding and designing SACs. acs.org

| Catalyst System | Application | Key Intermediate/Species |

| Niobium Peroxo Complexes | Epoxidation of Cyclohexene, Oxidation of Alcohols | [Nb(O₂)₄]³⁻ |

| Tungsten Peroxo Complexes | Epoxidation, Oxyfunctionalization | [W₂O₃(O₂)₄]²⁻ |

| Molecular Manganese Complexes | Oxygen Reduction Reaction (ORR) | Peroxo Intermediates |

| Palladium Complexes | Direct Synthesis of H₂O₂ | Pd(II)-peroxo Species |

| Single-Atom Catalysts (e.g., Fe on N-doped graphene) | Oxygen Evolution Reaction (OER) | Superoxo and Peroxo Complexes |

Future Research Directions and Challenges

Development of Novel Perhaloalkane Peroxol Derivatives

Future research is anticipated to focus on the synthesis and characterization of new perhaloalkane peroxol derivatives. While pentachloroethane-1-peroxol represents a specific example, a broader library of analogous compounds with varying halogen substituents (fluorine, bromine, iodine) and carbon chain lengths could be developed. The introduction of different halogens would allow for the fine-tuning of the compound's electronic and steric properties, which in turn would influence its reactivity and stability. ontosight.ai

The synthesis of such derivatives is not without its difficulties. The controlled introduction of a hydroperoxide group onto a perhalogenated alkane is a delicate process, often requiring specialized reagents and reaction conditions to prevent unwanted side reactions or decomposition. Researchers will need to develop robust and selective synthetic methodologies to access these compounds in good yields and purity.

Illustrative Table of Potential Perhaloalkane Peroxol Derivatives and Their Anticipated Properties:

| Derivative Name | Chemical Formula | Predominant Halogen | Anticipated Key Property |

| Pentafluoroethane-1-peroxol | C2HF5O2 | Fluorine | High thermal stability and oxidative potential. |

| Pentabromoethane-1-peroxol | C2HBr5O2 | Bromine | Increased reactivity, potential as a brominating agent. |

| 1,1,1-Trichloro-2,2-difluoroethane-2-peroxol | C2HCl3F2O2 | Mixed (Cl, F) | Tunable reactivity based on the Cl/F ratio. |

Elucidation of Complex Reaction Networks Involving Perhaloalkyl Hydroperoxides

A significant challenge and a key area for future research is the detailed investigation of the reaction mechanisms involving perhaloalkyl hydroperoxides. The decomposition of these compounds can proceed through various radical and non-radical pathways, leading to a complex network of products. Understanding these reaction networks is crucial for controlling the outcome of chemical transformations and for safely handling these energetic materials.

Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will be instrumental in mapping the reaction pathways. For instance, studying the thermal and photochemical decomposition of this compound could reveal the formation of various reactive intermediates, including alkoxyl and peroxyl radicals. The subsequent reactions of these intermediates, such as hydrogen abstraction, addition to unsaturated systems, or fragmentation, need to be systematically studied. tandfonline.com

A deeper understanding of these reaction networks could pave the way for their application in organic synthesis, for example, in selective halogenation or oxidation reactions. The ability to control the generation of specific radical species would be a powerful tool for synthetic chemists.

Exploration of New Catalytic Applications and Material Science Contributions

The development of novel catalytic applications for perhaloalkane peroxols and their derivatives is a promising avenue for future research. The presence of both a hydroperoxide group and perhalogenated alkyl chain suggests potential uses in catalysis, either as the primary oxidant or as a precursor to a catalytically active species. For instance, in the presence of transition metal catalysts, these compounds could be employed for the epoxidation of alkenes or the oxidation of alcohols and sulfides. nih.gov The perhalogenated nature of the molecule could enhance the stability of the catalyst and influence its selectivity. ontosight.ai

In the realm of material science, the incorporation of perhaloalkane peroxol fragments into polymers or other materials could impart unique properties. Perhalogenated compounds are known for their chemical inertness, thermal stability, and hydrophobicity. ontosight.aimdpi.com By integrating these features through a reactive peroxol handle, it may be possible to create new polymers with enhanced fire resistance, chemical resistance, or specific surface properties. Research in this area would involve the controlled polymerization of monomers containing perhaloalkane peroxol moieties or the surface modification of existing materials.

Further exploration is also warranted in the synthesis of perhalogenated phthalocyanines and other macrocyclic compounds, where perhaloalkane precursors could play a role in creating materials with tailored electronic and optical properties for applications in fields like optical recording media and photodynamic therapy. google.com

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing the acute toxicity of Pentachloroethane-1-peroxol in mammalian models?

- Methodological Answer : Use observational epidemiology studies (e.g., cohort or case-control designs) to compare exposed and unexposed groups, with systemic effects (e.g., respiratory outcomes, mortality) as primary endpoints . For controlled exposure studies, prioritize oral or inhalation routes in laboratory mammals, aligning with inclusion criteria for health effects research (e.g., body weight changes, organ-specific toxicity) . Acute toxicity protocols should monitor symptoms such as respiratory distress, neurological effects, and metabolic disruption, referencing MEDITEXT’s acute exposure data .

Q. How can researchers ensure accurate detection of this compound in environmental samples using chromatographic methods?

- Methodological Answer : Employ acid-base fractionation for sample preparation: adjust water samples to pH 11, extract with dichloromethane for base/neutral fractions, then acidify to pH 2 for acidic fractions. Use GC/MS with electron capture detection (ECD) for quantification, achieving detection limits as low as 3.6 µg/L . For biological matrices (e.g., urine), derivatize with diazomethane and clean up via alumina column chromatography to enhance sensitivity . Cross-validate results with HPLC/UV for dissolved samples in dioxane .

Q. What epidemiological study frameworks are appropriate for evaluating long-term health outcomes associated with this compound exposure?

- Methodological Answer : Retrospective cohort studies are ideal for analyzing latency effects (e.g., carcinogenicity, chronic organ damage). Use aggregate data from population studies to calculate exposure-response coefficients, particularly for outcomes like dermatitis, neurological deficits, or cardiovascular impairment . Incorporate cross-sectional designs to assess concurrent exposure-outcome relationships in high-risk occupational cohorts .

Advanced Research Questions

Q. How can factorial design be applied to investigate interactions between this compound and co-occurring environmental pollutants?

- Methodological Answer : Implement a 2x2 factorial design to test synergistic/antagonistic effects. For example, vary doses of this compound and a co-pollutant (e.g., polychlorinated biphenyls) across mammalian models. Measure outcomes like hepatic enzyme activity or oxidative stress biomarkers. Use ANOVA to analyze interaction effects and align the design with theoretical frameworks (e.g., toxicokinetic competition models) .

Q. What strategies resolve contradictions in toxicokinetic data across exposure routes (oral vs. dermal) for this compound?

- Methodological Answer : Apply the PICO framework to isolate variables:

- Population : Laboratory rodents.

- Intervention : Oral/dermal exposure at equivalent doses.

- Comparison : Plasma metabolite profiles via LC-MS/MS.

- Outcome : Bioavailability differences.

Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, incorporating absorption rates and tissue-specific partitioning . Validate with in vitro dermal penetration assays .

Q. What advanced analytical techniques quantify trace metabolites of this compound in biological matrices?

- Methodological Answer : For low-abundance metabolites (e.g., chlorinated acetic acids), employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards. Use solid-phase microextraction (SPME) for preconcentration in urine or serum. For structural elucidation, pair high-resolution LC-Orbitrap-MS with computational metabolomics tools .

Methodological Frameworks for Research Design

- Systematic Literature Review : Follow EPA’s search strategy, combining PubMed® filters (e.g., species-specific toxicology terms) with Web of Science queries to identify mechanistic studies .

- Ethical Compliance : Adopt Stockholm Convention guidelines for handling and disposal, including closed-system sampling to minimize researcher exposure .

- Data Synthesis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, ensuring alignment with regulatory data needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.